molecular formula C24H25N3O5 B356297 ethyl 6-amino-5-cyano-8'-methoxy-2,4',4',6'-tetramethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate CAS No. 669719-35-1

ethyl 6-amino-5-cyano-8'-methoxy-2,4',4',6'-tetramethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B356297
CAS No.: 669719-35-1
M. Wt: 435.5g/mol
InChI Key: FEQJNRQXMJWCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[63104,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction forms the core spiro structure and introduces the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the cyano group results in primary amines.

Scientific Research Applications

Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological and industrial applications.

Properties

CAS No.

669719-35-1

Molecular Formula

C24H25N3O5

Molecular Weight

435.5g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-6-methoxy-2',9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C24H25N3O5/c1-7-31-21(28)18-13(3)32-20(26)17(11-25)24(18)16-9-14(30-6)8-15-12(2)10-23(4,5)27(19(15)16)22(24)29/h8-10H,7,26H2,1-6H3

InChI Key

FEQJNRQXMJWCOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.